molecular formula C23H22S B14357226 5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran CAS No. 91663-84-2

5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran

Katalognummer: B14357226
CAS-Nummer: 91663-84-2
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: MGTGVUKNYJMUHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran is a complex organic compound that belongs to the class of benzothiopyrans. These compounds are characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: A compound with a similar ethylidene group but different core structure.

    Cyclohexane derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

5-Ethylidene-2,4-diphenyl-5,6,7,8-tetrahydro-4H-1-benzothiopyran is unique due to its specific combination of functional groups and ring structure

Eigenschaften

CAS-Nummer

91663-84-2

Molekularformel

C23H22S

Molekulargewicht

330.5 g/mol

IUPAC-Name

5-ethylidene-2,4-diphenyl-4,6,7,8-tetrahydrothiochromene

InChI

InChI=1S/C23H22S/c1-2-17-14-9-15-21-23(17)20(18-10-5-3-6-11-18)16-22(24-21)19-12-7-4-8-13-19/h2-8,10-13,16,20H,9,14-15H2,1H3

InChI-Schlüssel

MGTGVUKNYJMUHM-UHFFFAOYSA-N

Kanonische SMILES

CC=C1CCCC2=C1C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.